Computed LogP Differentiates Propane-1,1,3-triamine from 1,3-Propanediamine and 1,2,3-Propanetriamine in Partitioning Behavior
Propane-1,1,3-triamine exhibits a computed XLogP3 value of -2.1, placing its lipophilicity between that of 1,3-propanediamine (XLogP3 = -1.4) and propane-1,2,3-triamine (ACD/LogP = -3.47) [1][2]. This intermediate logP profile directly impacts partitioning in biphasic systems, membrane permeability, and retention time in reversed-phase chromatography.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = -2.1 (computed) |
| Comparator Or Baseline | 1,3-Propanediamine: XLogP3 = -1.4; Propane-1,2,3-triamine: ACD/LogP = -3.47 |
| Quantified Difference | 0.7 log units more hydrophilic than 1,3-propanediamine; 1.37 log units more lipophilic than 1,2,3-triamine |
| Conditions | Computed physicochemical properties using XLogP3 3.0 (PubChem) and ACD/Labs Percepta Platform |
Why This Matters
The 0.7–1.37 logP differential alters solvent extraction efficiency and reversed-phase chromatographic behavior, necessitating distinct method development for purification or analysis compared to its analogs.
- [1] PubChem. (2025). Propane-1,1,3-triamine. National Center for Biotechnology Information. CID 19354539. View Source
- [2] PubChem. (2025). 1,3-Propanediamine. National Center for Biotechnology Information. CID 428. View Source
